9-Hydroxyoctadecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Hydroxyoctadecanoic acid can be synthesized through the hydroxylation of octadecanoic acid. One common method involves the use of microbial enzymes or chemical catalysts to introduce the hydroxyl group at the 9th position . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure selective hydroxylation.
Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using microbial fermentation. Microorganisms such as Rhizomucor meihei can catalyze the hydroxylation of octadecanoic acid in the presence of specific substrates and under optimized conditions . This method is preferred due to its efficiency and environmental friendliness.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 9-oxooctadecanoic acid.
Esterification: It can react with alcohols to form esters, such as 9-hydroxyoctadecanoate esters.
Hydrogenation: The compound can be hydrogenated to remove the hydroxyl group, reverting to octadecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Catalysts such as sulfuric acid or lipase enzymes are used in the presence of alcohols.
Hydrogenation: Hydrogen gas and a metal catalyst like palladium or platinum are typically used.
Major Products:
Oxidation: 9-oxooctadecanoic acid.
Esterification: Various esters depending on the alcohol used.
Hydrogenation: Octadecanoic acid.
Scientific Research Applications
9-Hydroxyoctadecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 9-hydroxyoctadecanoic acid involves the inhibition of histone deacetylase 1 (HDAC1). This inhibition leads to the accumulation of hyperacetylated histones, which in turn induces the expression of p21 WAF1, a cell cycle inhibitor . This pathway results in the inhibition of cell proliferation, particularly in cancer cells .
Comparison with Similar Compounds
9,10-Dihydroxyoctadecanoic acid: This compound has two hydroxyl groups at the 9th and 10th positions.
9-Oxooctadecanoic acid: An oxidized form of 9-hydroxyoctadecanoic acid with a keto group at the 9th position.
Uniqueness: this compound is unique due to its specific hydroxylation at the 9th position, which imparts distinct chemical and biological properties. Its ability to inhibit HDAC1 and its potential anticancer activity set it apart from other similar fatty acids .
Properties
IUPAC Name |
9-hydroxyoctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHXDCVAPIMDMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948393 | |
Record name | 9-Hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3384-24-5, 25498-28-6 | |
Record name | 9-Hydroxyoctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3384-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Hydroxystearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10(9)-Hydroxystearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025498286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxyoctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-hydroxyoctadecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061661 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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